molecular formula C16H13NO2 B14279470 3-Amino-4-benzyl-2H-1-benzopyran-2-one CAS No. 138829-22-8

3-Amino-4-benzyl-2H-1-benzopyran-2-one

Cat. No.: B14279470
CAS No.: 138829-22-8
M. Wt: 251.28 g/mol
InChI Key: IIVGATLVPQJSOT-UHFFFAOYSA-N
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Description

3-Amino-4-benzyl-2H-1-benzopyran-2-one is a compound belonging to the benzopyran family, which is known for its diverse biological activities Benzopyrans are polycyclic organic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-benzyl-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the palladium-mediated cross-coupling reactions. For instance, a palladium-catalyzed reaction between 2-formylbenzoic acid and a primary amine derivative, followed by a cyanide source, can yield the desired compound . Another method involves the use of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of green solvents and catalysts to ensure environmentally benign processes. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-benzyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with Grignard reagents to form tertiary alcohols . It can also undergo ring expansion reactions to form larger carbocyclic compounds .

Common Reagents and Conditions: Common reagents used in these reactions include Grignard reagents, palladium catalysts, and cyanide sources. The reaction conditions often involve the use of microwave irradiation, green solvents, and catalysts to enhance the efficiency and yield of the reactions .

Major Products: The major products formed from these reactions include tertiary alcohols and larger carbocyclic compounds. These products can have various applications in medicinal chemistry and other fields .

Mechanism of Action

The mechanism of action of 3-Amino-4-benzyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to interact with serotoninergic receptors, particularly the 5-HT1A and 5-HT7 receptors . This interaction can lead to anxiolytic effects and other therapeutic benefits. The compound’s ability to inhibit certain enzymes and pathways also contributes to its anticancer and anti-inflammatory properties .

Properties

CAS No.

138829-22-8

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-amino-4-benzylchromen-2-one

InChI

InChI=1S/C16H13NO2/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(15)18/h1-9H,10,17H2

InChI Key

IIVGATLVPQJSOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=O)OC3=CC=CC=C32)N

Origin of Product

United States

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